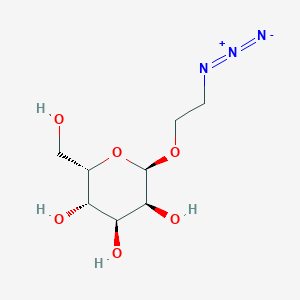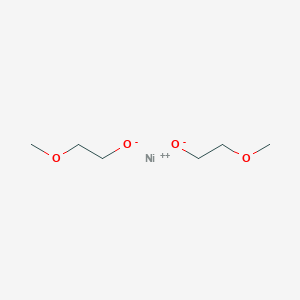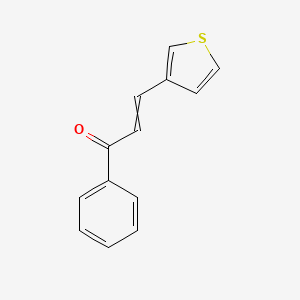
2-Azidoethyl beta-D-Glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Azidoethyl beta-D-Glucopyranoside and related compounds involves several key steps, starting from simple sugars and utilizing reagents like BF3·Et2O for catalysis. A notable example is the preparation and characterization of similar azidoalkyl glycosides, where the synthesis involves reactions with halogenated alcohols and subsequent characterization through spectral data (NMR and MS) (Kushwaha, Kováč, & Baráth, 2018). Another approach involves the efficient inversion of sugar configurations to achieve the desired azido-2-deoxy-D-glucose derivatives, showcasing the complexity and intricacy of glycoside synthesis (Pavliak & Kováč, 1991).
Aplicaciones Científicas De Investigación
Cancer Cell Targeting
Inspired by the upregulation of fucosylated proteins on cancer cell surfaces, a study utilized 2-azidoethyl β-D-glucopyranoside (GlcEtN3) in the synthesis of micelles for targeted drug delivery. These micelles showed increased uptake by pancreatic, lung, and ovarian carcinoma cells, suggesting their potential in cancer therapeutics (Babiuch et al., 2015).
Synthetic Oligosaccharides
Research has employed 2-azidoethyl β-D-glucopyranoside derivatives for the synthesis of complex oligosaccharides, demonstrating its utility in constructing biologically relevant molecules. For example, its application in the synthesis of a repeating branched tetrasaccharide with dioxa-type spacer-arms has been documented, highlighting its role in polysaccharide mimicry (Amvam-Zollo & Sinaÿ, 1986).
Glycosylation Reactions
The compound has been pivotal in glycosylation reactions, facilitating the synthesis of various glycosidic linkages. For instance, it has been used in the synthesis of carbohydrate haptens, aiming for the generation of catalytic antibodies, which underscores its versatility in synthetic chemistry (Thiele & Norberg, 1998).
Hydrogel Formation
A study on the gelation process of azobenzene-based sugar derivatives in water identified a compound with structural similarity to 2-azidoethyl β-D-glucopyranoside, which formed hydrogels at very low concentrations. This research indicates potential applications in materials science, particularly in the design of novel hydrogelators for various applications (Kobayashi et al., 2002).
Chemical Synthesis
The versatility of 2-azidoethyl β-D-glucopyranoside extends to the synthesis of other complex molecules, such as 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose from D-mannose, showcasing its role in the efficient synthesis of azido sugars and their derivatives for various biochemical applications (Pavliak & Kováč, 1991).
Mecanismo De Acción
Propiedades
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8-7(15)6(14)5(13)4(3-12)17-8/h4-8,12-15H,1-3H2/t4-,5+,6-,7-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCOVRUENPCVTD-GWVFRZDISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)CO)O)O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693686 |
Source


|
| Record name | 2-Azidoethyl alpha-L-gulopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4S,5S,6S)-2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
CAS RN |
165331-08-8 |
Source


|
| Record name | 2-Azidoethyl alpha-L-gulopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does 2-azidoethyl beta-D-glucopyranoside contribute to the biocompatibility and functionality of the synthesized polymers?
A1: 2-azidoethyl beta-D-glucopyranoside serves as a crucial component for introducing sugar moieties onto the polymeric backbone. This is achieved through a "click reaction," specifically a Cu(I)-catalyzed cycloaddition between the azide group of 2-azidoethyl beta-D-glucopyranoside and the pendant acetylene groups present in the synthesized aliphatic poly(L-lactide-co-carbonate) []. This grafting of sugar molecules imparts several beneficial properties to the resulting copolymer:
- Specific biomolecular recognition: The grafted glucopyranoside units can specifically interact with lectins, proteins that bind to specific carbohydrate structures. In this study, the modified copolymer demonstrated specific binding with Concanavalin A (Con A), a lectin known to bind glucose and mannose []. This specific interaction with biological molecules highlights the potential of these materials for applications like targeted drug delivery and biosensing.
- Low cytotoxicity: The research demonstrated that the sugar-grafted copolymers exhibited low toxicity towards L929 cells, indicating their potential for biomedical applications [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1149496.png)

